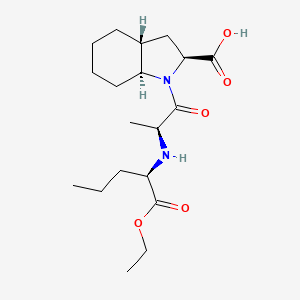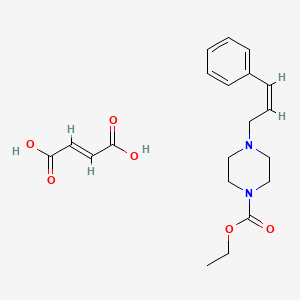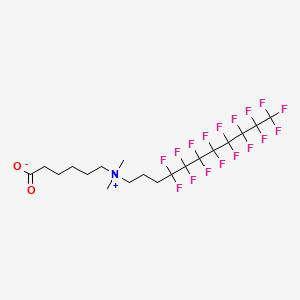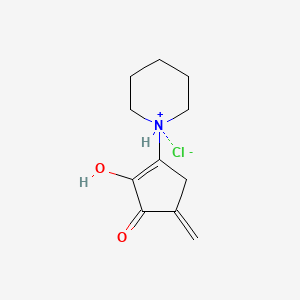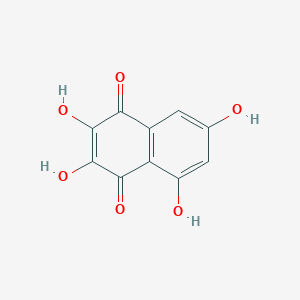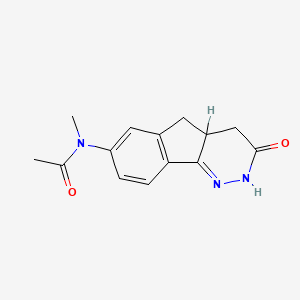
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and drug development.
Métodos De Preparación
The synthesis of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indeno-pyridazinone core structure.
Reaction Conditions: The core structure is subjected to methylation and acylation reactions under controlled conditions. Common reagents include methyl iodide and acetic anhydride.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pharmacological properties, the compound is being investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new drugs and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indeno-Pyridazinone Compounds: These compounds have a similar indeno-pyridazinone core but may have different functional groups attached, affecting their pharmacological properties.
Propiedades
Número CAS |
114915-74-1 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
N-methyl-N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-7-yl)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-8(18)17(2)11-3-4-12-9(6-11)5-10-7-13(19)15-16-14(10)12/h3-4,6,10H,5,7H2,1-2H3,(H,15,19) |
Clave InChI |
IRTXNSALHRHJOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=CC2=C(C=C1)C3=NNC(=O)CC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




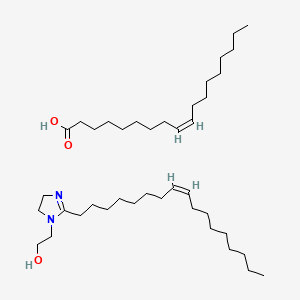

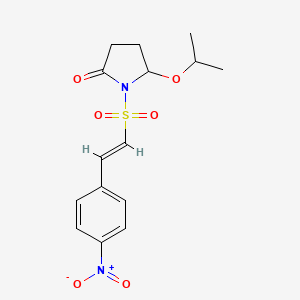
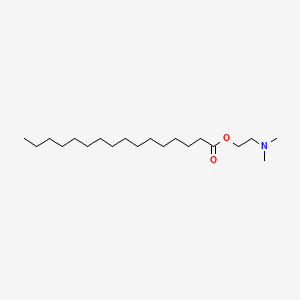

![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)
